(2E)-3-(2-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes a butoxyphenyl group, a thiazolyl group, and a cyanoprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the butoxyphenyl and thiazolyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include butyl bromide, phenol, thionyl chloride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxyphenyl and thiazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with various industrial applications.
Uniqueness
(2E)-3-(2-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of butoxyphenyl, thiazolyl, and cyanoprop-2-enamide groups sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-butoxyphenyl)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-3-4-11-31-23-8-6-5-7-19(23)14-20(15-27)24(30)29-25-28-16-21(32-25)12-18-10-9-17(2)22(26)13-18/h5-10,13-14,16H,3-4,11-12H2,1-2H3,(H,28,29,30)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFYIEYZNMZDKD-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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